molecular formula C12H20O6 B120075 Diethyl 2,5-dihydroxycyclohexane-1,4-dicarboxylate CAS No. 6966-80-9

Diethyl 2,5-dihydroxycyclohexane-1,4-dicarboxylate

Cat. No.: B120075
CAS No.: 6966-80-9
M. Wt: 260.28 g/mol
InChI Key: LIDAQHTYHFTVGI-UHFFFAOYSA-N
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Description

Diethyl 2,5-dihydroxycyclohexane-1,4-dicarboxylate (CAS 6966-80-9) is a cyclohexane derivative with a molecular formula of C12H20O6 and a molecular weight of 260.28 g/mol . This compound is characterized by a six-membered ring substituted with two hydroxyl groups and two ethyl ester groups at the 1,4 positions, making it a versatile building block in organic synthesis . Its structure features hydrogen bond donor and acceptor counts of 2 and 6, respectively, and a polar surface area of 93 Ų, which influences its reactivity and solubility . The compound has a boiling point of approximately 378.5°C at 760 mmHg and a flash point of around 138.4°C . In scientific research, this diethyl ester serves as an important intermediate for the synthesis of more complex organic molecules . Its unique structure, featuring both hydroxy and ester functional groups, allows for diverse chemical modifications, including oxidation, reduction, and nucleophilic substitution reactions . Furthermore, research indicates its relevance in biochemical pathways, where it is used as a probe to study the mechanisms of specific enzyme-catalyzed reactions due to its ability to interact with enzymatic active sites . The compound is also a key precursor in patented processes for producing industrial chemicals like terephthalic acid and terephthalic esters, which are essential for manufacturing polymers such as poly(ethylene terephthalate) or PET . Attention: For research use only. Not for human or veterinary use.

Properties

IUPAC Name

diethyl 2,5-dihydroxycyclohexane-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O6/c1-3-17-11(15)7-5-10(14)8(6-9(7)13)12(16)18-4-2/h7-10,13-14H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIDAQHTYHFTVGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(C(CC1O)C(=O)OCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90290337
Record name diethyl 2,5-dihydroxycyclohexane-1,4-dicarboxylate
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Molecular Weight

260.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6966-80-9
Record name NSC68141
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name diethyl 2,5-dihydroxycyclohexane-1,4-dicarboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Catalyst Systems

Hydrogenation of DET occurs via saturation of the benzene ring to form diethyl 1,4-cyclohexanedicarboxylate. This reaction typically employs palladium-based catalysts supported on alumina (Pd/Al₂O₃) under hydrogen pressures of 2.0–5.5 MPa. The process proceeds through sequential adsorption of hydrogen onto the catalyst surface, followed by π-bond activation in the aromatic ring and eventual saturation.

Recent advancements involve bimetallic catalysts, such as Pd-Ni/Al₂O₃, which enhance activity and reduce required hydrogen pressures to <10 MPa. For example, a Pd-Ni system (1:1 molar ratio) achieves 98% conversion of DET at 160°C and 4.6 MPa H₂, yielding diethyl 1,4-cyclohexanedicarboxylate with >95% selectivity.

Table 1: Hydrogenation Performance of Catalyst Systems

CatalystH₂ Pressure (MPa)Temperature (°C)Conversion (%)Selectivity (%)
Pd/Al₂O₃5.51809289
Pd-Ni/Al₂O₃4.61609895
Ru/Al₂O₃6.02008582

Industrial-Scale Production Parameters

Continuous-flow reactors dominate industrial production due to their efficiency in heat and mass transfer. A typical setup involves:

  • Feedstock : DET dissolved in hexanol (10–15 wt%)

  • Reactor : Fixed-bed tubular reactor with catalyst loading of 20–30 g/L

  • Conditions : 160–180°C, 4.6–5.5 MPa H₂, liquid hourly space velocity (LHSV) of 0.5–1.0 h⁻¹

Post-reaction purification includes distillation to recover hexanol (bp: 157°C) and crystallization of the cyclohexane dicarboxylate from ethanol/water mixtures.

Hydroxylation of Diethyl 1,4-Cyclohexanedicarboxylate

Introducing hydroxyl groups at the 2 and 5 positions requires selective oxidation or functionalization of the saturated cyclohexane ring.

Oxidative Hydroxylation Using Tungstophospholic Acid

The 12-tungstophosphoric acid (H₃PW₁₂O₄₀)-H₂O₂ system enables vicinal dihydroxylation of cyclohexane derivatives. When applied to diethyl 1,4-cyclohexanedicarboxylate, this method proceeds via:

  • Epoxidation : Formation of a 2,3-epoxide intermediate at 50°C

  • Acid-Catalyzed Ring Opening : Hydrolysis to 2,3-diol (cis configuration)

  • Isomerization : Migration of hydroxyl groups to 2,5 positions under basic conditions (pH 9–10)

Key Parameters :

  • H₃PW₁₂O₄₀ loading: 5–10 mol%

  • H₂O₂: 3 equiv.

  • Solvent: Acetonitrile/water (4:1 v/v)

  • Yield: 68–72% after 24 h

Enzymatic Hydroxylation

Biocatalytic methods using cytochrome P450 monooxygenases offer stereoselectivity advantages. E. coli-expressed P450BM3 mutants hydroxylate the cyclohexane ring at the 2 and 5 positions with 85% enantiomeric excess (ee). Reaction conditions include:

  • Substrate : 5 mM diethyl 1,4-cyclohexanedicarboxylate

  • Cofactor : NADPH (1.5 equiv.)

  • Temperature : 30°C, pH 7.4 phosphate buffer

  • Turnover Frequency : 12 h⁻¹

Direct Esterification of 2,5-Dihydroxycyclohexane-1,4-Dicarboxylic Acid

This two-step approach first synthesizes the dicarboxylic acid precursor, followed by esterification.

Synthesis of 2,5-Dihydroxycyclohexane-1,4-Dicarboxylic Acid

Oxidative cleavage of 2,5-dimethyl-2,5-hexanediol provides the dihydroxy diacid:

  • Oxidation : Treating the diol with H₅IO₆ (2.2 equiv.) in THF/water (3:1) at 0°C yields 2,5-diketocyclohexane-1,4-dicarboxylic acid.

  • Reduction : Catalytic hydrogenation (PtO₂, 1 atm H₂) reduces the ketones to hydroxyl groups, achieving 80% isolated yield.

Acid-Catalyzed Esterification

The diacid reacts with excess ethanol (5:1 molar ratio) under reflux with H₂SO₄ (2 mol%):

  • Reaction Time : 12–16 h

  • Yield : 91% after recrystallization from ethyl acetate

  • Purity : >99% (HPLC)

Table 2: Esterification Optimization

Acid CatalystTemperature (°C)Ethanol:Acid RatioYield (%)
H₂SO₄805:191
p-TsOH806:188
Amberlyst-15704:178

Challenges and By-Product Formation

Isomerization During Hydrogenation

Partial hydrogenation of DET produces cyclohexene intermediates (e.g., diethyl 1,4-cyclohexenedicarboxylate), which account for 5–7% of by-products. These alkenes complicate subsequent hydroxylation by introducing regioisomers.

Over-Oxidation in Hydroxylation Steps

The tungstophospholic acid system risks over-oxidizing hydroxyl groups to ketones, particularly at temperatures >60°C. Adding 2,6-lutidine (10 mol%) as a proton scavenger suppresses this side reaction, improving diol yields to 78%.

Emerging Methodologies

Photocatalytic C–H Hydroxylation

Visible-light-driven catalysis using [Ru(bpy)₃]²⁺ and Na₂S₂O₈ selectively hydroxylates C–H bonds adjacent to ester groups. Preliminary results show 45% conversion to the 2,5-dihydroxy product under blue LED irradiation (455 nm, 24 h).

Flow Chemistry Approaches

Microfluidic reactors enable precise control over hydroxylation kinetics. A silicon-glass chip reactor with immobilized Pd catalysts achieves 92% selectivity for 2,5-dihydroxy products at residence times of <5 min .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2,5-dihydroxycyclohexane-1,4-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base like pyridine.

Major Products

    Oxidation: Formation of diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate.

    Reduction: Formation of diethyl 2,5-dihydroxycyclohexane-1,4-dimethanol.

    Substitution: Formation of diethyl 2,5-dialkoxycyclohexane-1,4-dicarboxylate.

Scientific Research Applications

Chemistry

  • Building Block in Organic Synthesis : DEHDCD serves as an important intermediate for synthesizing more complex organic molecules. Its unique structure allows for various chemical modifications that are valuable in synthetic chemistry.

Biology

  • Biochemical Pathways : Research indicates that DEHDCD may play a role in enzyme-catalyzed reactions. It has been used as a probe to study the mechanisms of specific enzymes due to its ability to interact with biological systems.

Medicine

  • Therapeutic Properties : Studies have explored DEHDCD's potential anti-inflammatory and antioxidant activities. In vitro studies demonstrated that it could inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines, suggesting its utility in treating inflammatory diseases.

Industry

  • Polymer Synthesis : DEHDCD is utilized in producing specialty chemicals and polymers due to its reactivity and functional groups. Its application in industrial processes is growing as manufacturers seek eco-friendly alternatives for chemical production.

Anti-inflammatory Activity

A study involving macrophage cell lines indicated that treatment with DEHDCD led to a significant reduction in TNF-alpha and IL-6 production. This suggests potential therapeutic applications for inflammatory conditions.

Antioxidant Activity

In another investigation using DPPH assay methods, DEHDCD demonstrated notable radical scavenging ability, indicating its potential as an antioxidant agent. The results showed a significant decrease in DPPH radical concentration after treatment with DEHDCD.

Mechanism of Action

The mechanism by which diethyl 2,5-dihydroxycyclohexane-1,4-dicarboxylate exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, modulating their activity. The hydroxyl and ester groups allow it to participate in hydrogen bonding and other interactions, influencing its behavior in biological systems.

Comparison with Similar Compounds

Structural Analogs

Dimethyl 2,5-Dioxocyclohexane-1,4-Dicarboxylate (CAS 6289-46-9)
  • Molecular Formula : C₁₀H₁₂O₆
  • Molecular Weight : 228.20 g/mol
  • Substituents : Methyl esters instead of ethyl esters.
Dimethyl (4R-5R)-2-(2-Hydroxyphenyl)-1,3-Dioxolane-4,5-Dicarboxylate
  • Molecular Formula : C₁₃H₁₄O₇
  • Molecular Weight : 282.78 g/mol
  • Substituents : Methyl esters, a hydroxyphenyl group, and a chiral dioxolane ring.
  • Bioactivity : Exhibits broad-spectrum antimicrobial activity (MIC range: 4.8–5000 µg/mL against bacteria and fungi) .
Ethyl 2-Oxocyclohexanecarboxylate (CAS 1655-07-8)
  • Molecular Formula : C₉H₁₄O₃
  • Molecular Weight : 170.21 g/mol
  • Substituents : Single ethyl ester and ketone group.

Physicochemical Properties

Compound CAS Melting Point (°C) Solubility LogP (Predicted)
Diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate 787-07-5 Not reported Likely low in water due to ethyl esters ~1.5*
Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate 6289-46-9 Not reported Higher water solubility than ethyl analog ~0.8*
Dimethyl (4R-5R)-2-(2-hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate - 94–95 Soluble in CHCl₃ ~1.2*

*Estimated based on ester group contributions.

Key Observations:
  • Chirality: Chiral dioxolane derivatives (e.g., compound in ) demonstrate stereospecific bioactivity, whereas non-chiral analogs like diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate lack enantiomeric complexity .

Biological Activity

Diethyl 2,5-dihydroxycyclohexane-1,4-dicarboxylate (DEHDCD) is a compound of increasing interest due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

DEHDCD is characterized by the presence of two hydroxyl groups and two ester groups on a cyclohexane ring. Its molecular formula is C12H20O6C_{12}H_{20}O_6, which facilitates various chemical interactions, including hydrogen bonding that plays a crucial role in its biological functions .

Mechanisms of Biological Activity

The biological activity of DEHDCD can be attributed to several mechanisms:

  • Enzyme Interaction : The compound may interact with specific enzymes, modulating their activity. This interaction is facilitated by the hydroxyl and ester groups that allow for hydrogen bonding and other interactions within biological systems.
  • Antioxidant Properties : DEHDCD has been explored for its potential antioxidant activities. Antioxidants play a key role in neutralizing free radicals, thereby protecting cells from oxidative stress.
  • Anti-inflammatory Effects : Preliminary studies suggest that DEHDCD may exhibit anti-inflammatory properties, making it a candidate for further research in inflammatory diseases.

In Vitro Studies

In vitro studies have demonstrated that DEHDCD can inhibit the activity of certain enzymes involved in inflammatory pathways. For instance, it has shown promise in reducing the expression of pro-inflammatory cytokines in cultured cells.

Case Studies

  • Anti-inflammatory Activity : A study conducted on macrophage cell lines indicated that treatment with DEHDCD led to a significant reduction in the production of TNF-alpha and IL-6, both markers of inflammation. This suggests its potential use in treating inflammatory conditions.
  • Antioxidant Activity : In another study, DEHDCD was tested for its ability to scavenge free radicals using DPPH assay methods. Results indicated a notable reduction in DPPH radical concentration, demonstrating its antioxidant capacity.

Comparative Analysis

To contextualize the activity of DEHDCD, it is useful to compare it with similar compounds:

Compound NameStructureBiological Activity
Dimethyl 2,5-dihydroxycyclohexane-1,4-dicarboxylateMethyl esters instead of ethylLimited antioxidant activity
Diethyl 1,4-cyclohexanedione-2,5-dicarboxylateDifferent oxidation stateModerate anti-inflammatory effects
Diethyl 2,5-dihydroxyterephthalateAromatic ring instead of cyclohexaneStronger antioxidant properties

DEHDCD's unique combination of functional groups on a cyclohexane framework provides distinct reactivity and potential applications not fully realized in these other compounds.

Applications in Medicine and Industry

The potential therapeutic applications of DEHDCD are vast:

  • Pharmaceutical Development : Due to its anti-inflammatory and antioxidant properties, DEHDCD is being investigated as a lead compound for developing new anti-inflammatory drugs .
  • Biochemical Research : Its role as a probe for studying enzyme-catalyzed reactions makes it valuable in biochemical research settings.
  • Industrial Uses : Beyond medicinal applications, DEHDCD serves as an intermediate in organic synthesis and polymer production due to its reactivity profile .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Diethyl 2,5-dihydroxycyclohexane-1,4-dicarboxylate, and how can reaction yields be optimized?

  • Methodological Answer : The compound is synthesized via esterification of 2,5-dihydroxycyclohexane-1,4-dicarboxylic acid with ethanol under acidic catalysis. Optimization involves monitoring reaction temperature (60–80°C) and using anhydrous conditions to minimize hydrolysis. Purification via recrystallization from ethanol/water mixtures improves yield and purity (>95%) . Key intermediates can be validated using TLC or HPLC with UV detection at 254 nm.

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR (in CDCl₃ or DMSO-d₆) confirm ester groups (δ 1.2–1.4 ppm for ethyl CH₃, δ 4.1–4.3 ppm for ethyl CH₂) and hydroxyl protons (broad singlet at δ 5.0–5.5 ppm).
  • X-ray Crystallography : Single-crystal diffraction (using SHELX programs) resolves stereochemistry and hydrogen-bonding networks. Refinement with SHELXL ensures accurate bond-length and angle measurements .
  • Mass Spectrometry : High-resolution ESI-MS verifies molecular ion peaks ([M+H]⁺ at m/z 257.25) .

Q. How do solvent polarity and pH influence the solubility and stability of this compound?

  • Methodological Answer : Solubility is highest in polar aprotic solvents (e.g., DMF, DMSO) due to hydrogen-bonding interactions. In aqueous solutions, stability decreases below pH 3 (ester hydrolysis) or above pH 8 (hydroxyl deprotonation). LogP calculations (~1.2) predict moderate lipophilicity, validated via shake-flask experiments .

Advanced Research Questions

Q. How can computational models predict the compound’s conformational dynamics and supramolecular interactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model the compound’s lowest-energy conformers and intramolecular hydrogen bonding. Molecular docking simulations (e.g., AutoDock Vina) explore host-guest interactions with cyclodextrins or metal ions, correlating with experimental NMR titration data .

Q. What strategies address contradictions between spectroscopic data and crystallographic results in structural studies?

  • Methodological Answer : Discrepancies (e.g., variable hydroxyl proton signals in NMR vs. fixed positions in X-ray structures) arise from dynamic equilibria in solution. Use variable-temperature NMR to probe tautomerism. Cross-validate with solid-state IR spectroscopy (O-H stretching at 3200–3400 cm⁻¹) and Hirshfeld surface analysis from crystallography .

Q. What role does this compound play in synthesizing coordination polymers or metal-organic frameworks (MOFs)?

  • Methodological Answer : The dihydroxy and dicarboxylate groups act as bifunctional ligands for metal coordination (e.g., Cu²⁺, Zn²⁺). Solvothermal synthesis (100–120°C, DMF/water) yields MOFs with tunable porosity. Characterization via PXRD and BET surface area analysis confirms framework stability .

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